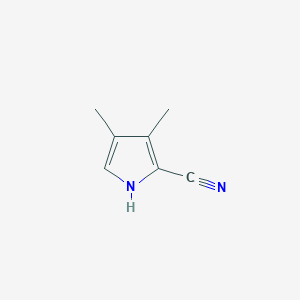

3,4-Dimethyl-pyrrole-2-carbonitrile

説明

Structure

3D Structure

特性

IUPAC Name |

3,4-dimethyl-1H-pyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-5-4-9-7(3-8)6(5)2/h4,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWOGGXFFTJGUPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C1C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40666982 | |

| Record name | 3,4-Dimethyl-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40666982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26173-93-3 | |

| Record name | 3,4-Dimethyl-1H-pyrrole-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26173-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethyl-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40666982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation of 3,4 Dimethyl Pyrrole 2 Carbonitrile Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the chemical environment of individual atoms, their connectivity, and spatial relationships.

¹H NMR Chemical Shift Analysis and Spin Coupling Patterns

The ¹H NMR spectrum of 3,4-Dimethyl-pyrrole-2-carbonitrile is expected to show distinct signals corresponding to the different types of protons in the molecule. The pyrrole (B145914) ring itself has one proton directly attached to it, at the 5-position. This proton is anticipated to resonate in the aromatic region, typically between δ 6.0 and 7.5 ppm. Its exact chemical shift is influenced by the electron-withdrawing nature of the nitrile group at the 2-position and the electron-donating methyl groups at the 3- and 4-positions.

The two methyl groups at positions 3 and 4 will each give rise to a singlet in the ¹H NMR spectrum, as they are not coupled to any adjacent protons. These signals are expected in the upfield region, typically around δ 2.0-2.5 ppm. The N-H proton of the pyrrole ring will appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration, but generally falls in the range of δ 8.0-12.0 ppm.

Spin-spin coupling between adjacent protons is a key feature of ¹H NMR spectra that provides information on the connectivity of the molecule. In the case of this compound, the primary coupling to observe would be between the N-H proton and the C5-H proton, though this is often broadened and may not be well-resolved.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Typical Coupling Constants (J) in Hz |

| N-H | 8.0 - 12.0 | Broad Singlet | N/A |

| C5-H | 6.5 - 7.0 | Singlet (or Doublet if coupled to N-H) | J(H,H) ≈ 2-3 Hz |

| C3-CH₃ | 2.0 - 2.3 | Singlet | N/A |

| C4-CH₃ | 2.0 - 2.3 | Singlet | N/A |

Note: The chemical shifts are predicted based on analogous structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Chemical Shift Analysis and Carbon Connectivity

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the seven carbon atoms. The nitrile carbon (C≡N) is characteristically found in the downfield region of the spectrum, typically between δ 115 and 125 ppm.

The carbons of the pyrrole ring will resonate in the aromatic region (δ 100-140 ppm). The C2 carbon, being attached to the electron-withdrawing nitrile group, is expected to be the most downfield of the ring carbons. The C3 and C4 carbons, bearing methyl groups, will have their chemical shifts influenced by this substitution. The C5 carbon will also resonate in this region. The two methyl carbons will appear in the upfield region of the spectrum, typically between δ 10 and 20 ppm.

| Carbon | Expected Chemical Shift (ppm) |

| C2 | 125 - 135 |

| C3 | 120 - 130 |

| C4 | 115 - 125 |

| C5 | 110 - 120 |

| C≡N | 115 - 125 |

| C3-C H₃ | 10 - 15 |

| C4-C H₃ | 10 - 15 |

Note: The chemical shifts are predicted based on analogous structures and published data for substituted pyrroles. Actual values may vary.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC)

To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a COSY spectrum would confirm the coupling between the N-H and C5-H protons, if resolved.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show cross-peaks connecting the C5-H proton signal to the C5 carbon signal, and the methyl proton signals to their respective methyl carbon signals.

Solid-State NMR for Tautomeric Forms and Polymorphism

While solution-state NMR provides information about the molecule in a dissolved state, solid-state NMR (ssNMR) can provide insights into the structure and dynamics in the solid phase. For molecules like this compound, ssNMR could be used to study potential tautomeric forms, such as the imino tautomer, which might exist in equilibrium in the solid state. Furthermore, if the compound can crystallize in different forms (polymorphism), ssNMR can distinguish between these polymorphs as the different crystal packing environments would lead to different chemical shifts.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Functional Group Vibrational Modes (N-H, C≡N, C=C)

The IR and Raman spectra of this compound will be characterized by several key vibrational bands that correspond to specific functional groups.

N-H Stretch: The stretching vibration of the N-H bond in the pyrrole ring is expected to appear as a relatively sharp band in the region of 3300-3500 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding.

C≡N Stretch: The nitrile group has a very characteristic and strong absorption in the IR spectrum, and a strong, sharp band in the Raman spectrum. This stretching vibration is typically observed in the range of 2220-2260 cm⁻¹. The conjugation with the pyrrole ring may shift this frequency slightly.

C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the pyrrole ring will give rise to one or more bands in the region of 1500-1650 cm⁻¹. These bands are characteristic of the aromatic nature of the pyrrole ring.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| N-H | Stretch | 3300 - 3500 | Medium-Strong | Medium |

| C≡N | Stretch | 2220 - 2260 | Strong | Strong |

| C=C (aromatic) | Stretch | 1500 - 1650 | Medium-Strong | Strong |

| C-H (methyl) | Stretch | 2850 - 3000 | Medium | Medium |

| C-H (aromatic) | Stretch | 3000 - 3100 | Medium | Medium |

Note: The expected wavenumber ranges are based on typical values for these functional groups.

Probing Intramolecular and Intermolecular Hydrogen Bonding

Hydrogen bonding plays a pivotal role in determining the conformation and crystal packing of pyrrole derivatives. In analogues of this compound, both intramolecular and intermolecular hydrogen bonds are conceivable and their presence and strength can be probed using spectroscopic methods, primarily infrared (IR) spectroscopy, and confirmed by X-ray crystallography.

The pyrrole NH group is a potent hydrogen bond donor. In the solid state, it is highly likely to participate in intermolecular hydrogen bonding. The nitrile group (C≡N) in the 2-position, with its lone pair of electrons on the nitrogen atom, can act as a hydrogen bond acceptor. Therefore, in the crystalline form of this compound analogues, strong N-H···N hydrogen bonds are expected to be a dominant feature, leading to the formation of chains or dimeric structures. For instance, in the crystal structure of ethyl 4-dodecyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, molecules are joined into head-to-head dimers by strong N-H···O hydrogen bonds. nih.gov A similar N-H···N interaction is observed in the crystal structure of 2-(2,5-dimethoxyphenyl)pyrrole-3-carbonitrile, where molecules are connected via intermolecular N-H···Nitrile bonds. mdpi.com

The presence of methyl groups at the 3 and 4 positions can influence the steric accessibility of the pyrrole NH for hydrogen bonding, potentially affecting the geometry of the resulting supramolecular assembly.

Intramolecular hydrogen bonding is less likely in the ground state of this compound itself, as there is no suitable acceptor group in a sterically favorable position for the pyrrole NH to donate to within the same molecule. However, in derivatives where a hydroxyl or amino group is introduced at a suitable position on a substituent, intramolecular hydrogen bonds can significantly influence the molecular conformation. nih.govnih.gov The formation of such bonds can be detected by a characteristic shift in the vibrational frequency of the participating groups in the IR spectrum.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound, Electron Ionization (EI) would likely be used to generate the mass spectrum.

The molecular ion peak (M⁺) would be expected at m/z = 120.1, corresponding to the molecular formula C₇H₈N₂. The fragmentation of pyrrole derivatives is often characterized by the cleavage of bonds adjacent to the ring and the loss of small, stable molecules. libretexts.orgnih.gov

For this compound, key fragmentation pathways can be predicted based on the fragmentation of related structures like substituted pyrroles and nitriles:

Loss of a methyl radical (CH₃•): A peak at m/z 105 (M-15) would arise from the loss of one of the methyl groups. This is a common fragmentation for methylated aromatic compounds.

Loss of hydrogen cyanide (HCN): The pyrrole ring can undergo cleavage, and the nitrile group can be lost as HCN, leading to a fragment at m/z 93 (M-27).

Loss of acetonitrile (B52724) (CH₃CN): Rearrangement and cleavage could lead to the loss of an acetonitrile molecule, resulting in a peak at m/z 79 (M-41).

Ring fragmentation: The pyrrole ring itself can break apart, leading to a complex pattern of smaller fragments.

A comparative analysis with the mass spectrum of 4-Formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile shows a molecular ion at m/z 148, with fragmentation involving the loss of the formyl group. spectrabase.com This suggests that for this compound, the primary fragmentation events will indeed involve the substituents on the pyrrole ring.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Loss |

| 120 | [C₇H₈N₂]⁺• | Molecular Ion |

| 105 | [C₆H₅N₂]⁺ | CH₃• |

| 93 | [C₆H₇N]⁺• | HCN |

| 79 | [C₅H₅N]⁺• | CH₃CN |

X-ray Diffraction Analysis for Crystalline Structures

While a specific crystal structure for this compound is not publicly available, the principles of X-ray diffraction analysis can be discussed based on the structures of closely related pyrrole derivatives. mdpi.comrsc.orgresearchgate.net This technique provides the most definitive structural information, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

X-ray diffraction analysis would provide precise measurements of the geometry of the this compound molecule. The bond lengths and angles within the pyrrole ring are expected to be consistent with those of other substituted pyrroles. The C-C and C-N bonds within the ring will exhibit partial double bond character due to the aromaticity of the pyrrole system.

The C-CN bond length will be indicative of the electronic interaction between the nitrile group and the pyrrole ring. The C≡N triple bond length is typically around 1.15 Å. The bond angles around the sp² hybridized carbon atoms of the pyrrole ring will be approximately 120°, while the angles involving the sp³ hybridized methyl carbons will be tetrahedral (around 109.5°).

Torsion angles will define the three-dimensional shape of the molecule, particularly the orientation of the methyl groups relative to the pyrrole ring.

Table 2: Expected Bond Parameters for this compound based on Analogues

| Parameter | Expected Value (Å or °) |

| Bond Lengths (Å) | |

| C=C (in ring) | ~1.37 - 1.42 |

| C-N (in ring) | ~1.37 - 1.38 |

| C-C (ring-CH₃) | ~1.50 - 1.52 |

| C-CN | ~1.42 - 1.45 |

| C≡N | ~1.14 - 1.16 |

| N-H | ~0.95 - 1.00 |

| **Bond Angles (°) ** | |

| C-N-C (in ring) | ~108 - 110 |

| N-C=C (in ring) | ~107 - 109 |

| C-C=C (in ring) | ~106 - 108 |

| C-C-CN | ~120 - 122 |

| C-C-CH₃ | ~125 - 128 |

Note: These are estimated values based on typical bond lengths and angles in related heterocyclic compounds.

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by intermolecular forces. As discussed in section 3.2.2, the most significant intermolecular interaction in the crystal structure of this compound analogues is expected to be N-H···N hydrogen bonding between the pyrrole NH of one molecule and the nitrile nitrogen of another. This would likely lead to the formation of one-dimensional chains or tapes.

Computational Chemistry and Theoretical Investigations of 3,4 Dimethyl Pyrrole 2 Carbonitrile

Electronic Structure and Molecular Orbital Theory

The electronic properties of 3,4-dimethyl-pyrrole-2-carbonitrile are dictated by the interplay of the aromatic pyrrole (B145914) ring and the electronic effects of the methyl and cyano substituents. The pyrrole ring is an electron-rich aromatic system, where the nitrogen atom's lone pair participates in the π-electron sextet. libretexts.org Methyl groups are weak electron-donating groups through an inductive effect, while the cyano group at the 2-position is a strong electron-withdrawing group due to both inductive and resonance effects.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.com

For pyrrole derivatives, the HOMO is typically a π-orbital distributed over the ring, while the LUMO is a π* anti-bonding orbital. The presence of electron-donating methyl groups at the 3 and 4 positions would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing cyano group at the 2-position would significantly lower the energy of the LUMO, increasing its electron-accepting capability.

Theoretical studies on various substituted pyrroles have shown that the nature and position of substituents significantly influence the HOMO-LUMO gap. researchgate.netresearchgate.net For instance, studies on 2,5-di(2-thienyl) pyrrole derivatives demonstrated that different substituents lead to a range of HOMO-LUMO gaps, affecting their electronic and optical properties. researchgate.net In the case of this compound, the combined effect of the electron-donating methyl groups and the electron-withdrawing cyano group would likely result in a reduced HOMO-LUMO gap compared to unsubstituted pyrrole, suggesting a potentially higher reactivity. The significant electron-withdrawing nature of the cyano group is expected to have a dominant effect on the electronic structure. osti.gov

Table 1: Illustrative HOMO-LUMO Energy Trends in Substituted Pyrroles

| Compound | Substituent Effects | Expected HOMO Level | Expected LUMO Level | Expected HOMO-LUMO Gap |

| Pyrrole | Reference | Baseline | Baseline | Baseline |

| 3,4-Dimethylpyrrole | Two electron-donating groups | Raised | Slightly Raised | Slightly Narrower |

| Pyrrole-2-carbonitrile (B156044) | One strong electron-withdrawing group | Lowered | Significantly Lowered | Narrower |

| This compound | Two electron-donating, one strong electron-withdrawing group | Raised (relative to pyrrole-2-carbonitrile) | Lowered | Narrow |

This table is illustrative and based on general principles of substituent effects on aromatic systems.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.netnih.gov For pyrrole, the region around the nitrogen atom is generally less electron-rich due to the delocalization of its lone pair into the aromatic system. libretexts.org

In this compound, the MEP would likely show a high electron density (negative potential, typically colored red) around the nitrogen atom of the cyano group, making it a potential site for nucleophilic interaction. The hydrogen on the pyrrole nitrogen would exhibit a positive potential (blue color), indicating its acidic character. The electron-richness of the pyrrole ring itself would be modulated by the substituents, with the methyl groups slightly increasing electron density and the cyano group significantly decreasing it, especially at the C2 position.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and electronic properties of molecules with high accuracy. researchgate.netmdpi.com

A DFT geometry optimization of this compound would aim to find the most stable three-dimensional arrangement of its atoms. This would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

Based on studies of similar molecules, the pyrrole ring is expected to be nearly planar. mdpi.comresearchgate.net The C-C and C-N bond lengths within the ring would be intermediate between single and double bonds, characteristic of an aromatic system. The methyl groups would be attached to the ring, and their C-H bonds would adopt a staggered conformation relative to the ring bonds to minimize steric hindrance. The cyano group is linear, and the C-C≡N bond angle would be close to 180 degrees. The bond connecting the cyano group to the pyrrole ring (C2-CN) would likely be shorter than a typical C-C single bond due to conjugation effects.

Table 2: Predicted Trends in Key Geometric Parameters for this compound

| Parameter | Expected Trend/Value | Rationale |

| Pyrrole Ring | Near Planar | Aromaticity |

| C2=C3 Bond Length | Longer than a typical C=C double bond | Aromatic delocalization |

| C3-C4 Bond Length | Shorter than a typical C-C single bond | Aromatic delocalization |

| C2-CN Bond Length | Shorter than a standard C-C single bond | Conjugation with the π-system |

| C-C≡N Bond Angle | ~180° | sp hybridization of carbon and nitrogen |

This table presents expected trends based on the analysis of related chemical structures.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) spectrum. researchgate.net By comparing calculated frequencies with experimental IR data, one can confirm the structure of a synthesized compound and assign specific vibrational modes to observed spectral bands.

For this compound, key vibrational modes would include:

N-H stretch: A sharp peak typically in the range of 3300-3500 cm⁻¹. The exact position is sensitive to hydrogen bonding.

C≡N stretch: A strong, sharp absorption in the region of 2220-2260 cm⁻¹.

C-H stretches: Both aromatic C-H (on the pyrrole ring) and aliphatic C-H (in the methyl groups) stretches, typically appearing between 2850 and 3100 cm⁻¹.

Ring vibrations: A series of complex bands in the fingerprint region (below 1600 cm⁻¹) corresponding to stretching and bending modes of the pyrrole ring.

A study on the spectroscopic characteristics of cyanopyrroles showed that the N-H stretching frequency is influenced by the position of both methyl and cyano substituents. rsc.org Specifically, an α-cyano group (at position 2) was found to decrease the N-H stretching frequency more significantly than a β-cyano group (at position 3). rsc.org

Conformational Analysis and Potential Energy Surfaces

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the primary focus of conformational analysis would be the rotation of the methyl groups.

Due to the relatively low barrier to rotation around the C-C single bonds connecting the methyl groups to the pyrrole ring, multiple conformers are possible. A potential energy surface (PES) could be calculated to map the energy of the molecule as a function of the rotational angles of the methyl groups. The minima on this surface would correspond to the most stable conformers. It is expected that the lowest energy conformations would have the hydrogen atoms of the methyl groups staggered with respect to the bonds of the pyrrole ring to minimize steric interactions. However, given the small size of the methyl groups, the energy differences between various staggered conformations are likely to be small, and at room temperature, the molecule would likely exist as a dynamic mixture of these conformers. Conformational studies on other substituted small molecules have identified stable conformations and the relative energies between them. rsc.orgpnnl.gov

Rotational Barriers and Stable Conformations

There is no specific published data concerning the computational analysis of rotational barriers and stable conformations for this compound. Theoretical studies on similar but distinct molecules, such as 2,4-dimethylpyrrole (B27635), have been conducted to determine parameters like torsional barriers for the methyl groups. For instance, investigations into 2,4-dimethylpyrrole have identified the barriers to internal rotation for the methyl groups at the 2 and 4 positions. wikipedia.org However, the presence and electronic influence of the carbonitrile group at the 2-position in the target compound would significantly alter the potential energy surface, making direct extrapolation of these findings scientifically unsound. Similarly, while research has assessed rotational barriers in more complex systems like 2-aryl perhydropyrrolo[3,4-c]pyrrole-1,3-diones, these molecules are structurally and electronically different. researchgate.net

Influence of Substituents on Conformational Preferences

The specific influence of the methyl and carbonitrile substituents on the conformational preferences of the this compound scaffold has not been detailed in available computational studies. General principles of substituent effects are well-documented; for example, electron-withdrawing groups like nitriles and electron-donating groups like methyls are known to alter the electronic distribution and geometry of aromatic rings. wikipedia.orgresearchgate.net In related diketopyrrolopyrrole systems, the torsional angle between the core and substituent groups has been shown to be a critical factor in their photophysical properties. researchgate.net However, without specific theoretical calculations for this compound, any discussion of its conformational preferences remains speculative.

Reaction Mechanism Elucidation via Computational Modeling

Transition State Characterization for Synthetic Pathways

Computational studies characterizing the transition states for the synthesis of this compound are not available in the reviewed literature. General synthetic routes for similar structures have been described. For example, a method for producing 3,5-disubstituted pyrrole-2-carbonitriles involves the oxidation of 3,4-dihydro-2H-pyrrole-2-carbonitrile intermediates. nih.gov Another study mentions a possible ring-contraction pathway that can lead to the formation of a pyrrole-carbonitrile structure as a side product during a Cadogan reaction, but this was for a different derivative and did not include transition state analysis. mdpi.com Detailed computational modeling to identify and characterize the specific transition states and intermediates involved in forming this compound is currently lacking.

Energetic Profiles of Chemical Transformations

No specific information on the energetic profiles of chemical transformations involving this compound, as determined by computational modeling, could be found. Such profiles, which map the energy changes along a reaction coordinate, are crucial for understanding reaction feasibility and kinetics but have not been published for this compound.

Excited State Dynamics and Photophysical Properties

Ultrafast Excited-State Dynamics and Lifetimes

Specific experimental or theoretical data on the ultrafast excited-state dynamics and lifetimes of this compound are absent from the current body of scientific literature. However, extensive research on the photophysics of the closely related isomer, 2,4-dimethylpyrrole (DMP), provides some context for the behavior of dimethyl-substituted pyrroles. nih.govrsc.org

Studies on DMP using time-resolved spectroscopy have identified multiple ultrafast decay channels following photoexcitation. nih.gov

A primary channel with a time constant of approximately 120 fs is attributed to N-H bond fission on the S₁ (¹πσ*) potential energy surface. nih.gov

A slower channel, with a time constant of about 3.5 ps, is thought to involve higher-lying electronic states that couple back to dissociative or ground states. nih.gov

The lifetime of the initially populated S₁ state in DMP has been reported to be less than 30 fs. rsc.org It is critical to note that the presence of the electron-withdrawing carbonitrile group at the 2-position in this compound would substantially alter its electronic structure and, therefore, its excited-state potential energy surfaces, lifetimes, and decay pathways compared to DMP. nih.govrsc.org Without dedicated studies, these properties cannot be accurately described.

Intramolecular Charge Transfer (ICT) Processes in Nitrile-Substituted Pyrroles

Intramolecular Charge Transfer (ICT) is a fundamental process in photochemistry where photoexcitation of a molecule leads to a significant redistribution of electron density, creating a highly polar excited state. In molecules containing both electron-donating and electron-accepting moieties, this process can result in the formation of a distinct ICT state, which often exhibits unique photophysical properties, such as dual fluorescence.

In the context of nitrile-substituted pyrroles, the pyrrole ring typically acts as the electron donor, while the nitrile group (-CN) serves as a strong electron acceptor. For this compound, the methyl groups at the 3 and 4 positions further enhance the electron-donating character of the pyrrole ring through inductive effects. Upon absorption of light, an electron is promoted from a high-lying occupied molecular orbital, largely localized on the pyrrole ring, to a low-lying unoccupied molecular orbital, with significant density on the nitrile substituent. This leads to the formation of a locally excited (LE) state, which can then evolve into the ICT state.

Computational studies on related systems, such as N-phenylpyrrole in polar solvents, have provided significant insight into the kinetics and thermodynamics of ICT processes. researchgate.net These studies show that the ICT reaction is heavily dependent on solvent polarity and temperature. In polar solvents, the highly dipolar ICT state is stabilized, which can lower the energy barrier for its formation from the LE state. researchgate.net The process can be modeled as a two-state reaction mechanism involving the LE and ICT states. nih.gov

The kinetics of the forward (LE → ICT) and backward (ICT → LE) reactions can be described by rate constants k_a_ and k_d_, respectively. The activation energies for these processes (E_a_ and E_d_) are crucial parameters that govern the dynamics. Theoretical investigations have shown that for similar pyrrole systems, the forward activation barrier (E_a_) tends to decrease with increasing solvent polarity, while the backward barrier (E_d_) remains relatively constant or increases, indicative of a late transition state for the ICT reaction. researchgate.net This suggests that the transition state geometry more closely resembles the highly polar ICT product.

While specific experimental data for this compound is not available, the table below presents kinetic and thermodynamic data for the ICT process in the related N-phenylpyrrole molecule in different alkyl cyanide solvents, illustrating the principles discussed. researchgate.net

Table 1: Activation Energies and Enthalpy Change for ICT in N-phenylpyrrole

| Solvent | Forward Activation Energy (E_a_) (kJ/mol) | Backward Activation Energy (E_d_) (kJ/mol) | ICT Enthalpy Change (-ΔH) (kJ/mol) |

|---|---|---|---|

| Acetonitrile (B52724) (MeCN) | 6 | 16 | 10 |

| Ethyl cyanide (EtCN) | 9 | 16 | 7 |

| n-Propyl cyanide (PrCN) | 12 | 17 | 5 |

| n-Butyl cyanide (BuCN) | - | - | 4 |

Excited-State Intramolecular Proton Transfer (ESIPT) in Pyrrole Derivatives

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical reaction where a proton is transferred between a donor and an acceptor group within the same molecule in its excited state. scilit.com This process leads to the formation of an excited-state tautomer, which often has a distinct fluorescence signature, typically with a large Stokes shift compared to the normal emission. aip.org For ESIPT to occur, a molecule must possess a proton donor group (like -OH or -NH) and a proton acceptor group (like a carbonyl oxygen or a nitrogen atom of a pyridine (B92270) ring) in close spatial proximity, usually connected by an intramolecular hydrogen bond. scilit.com

The structure of this compound features a pyrrolic N-H group, which can act as a proton donor. The proton acceptor in this molecule would be the nitrogen atom of the nitrile group. However, for efficient ESIPT, the donor and acceptor must be positioned to form a pre-existing intramolecular hydrogen bond in the ground state, which facilitates the ultrafast proton transfer upon excitation. In this compound, the N-H bond and the C≡N group are not in a sterically favorable arrangement to form the necessary cyclic hydrogen-bonded conformation. The proton transfer would have to occur across a five-membered ring, which is generally not as favorable as the six-membered ring transition states commonly seen in classic ESIPT molecules.

Computational studies on various heterocyclic systems have demonstrated that the ESIPT process involves the creation of a photo-tautomer with significantly different electronic and geometric structures. aip.org The fluorescence from this tautomeric species (T*) is what gives ESIPT compounds their characteristic large Stokes shift. aip.org While direct ESIPT in this compound is unlikely due to its structure, it is a critical process to consider in the broader family of pyrrole derivatives, especially those designed for fluorescence applications. For instance, pyrrole derivatives specifically functionalized with groups like hydroxyphenyl at the 2-position create the ideal six-membered hydrogen-bonded ring for ESIPT to occur.

Table 2: Characteristics of ESIPT in Functionalized Pyrrole Systems

| Characteristic | Description | Relevance to Pyrrole Derivatives |

|---|---|---|

| Structural Requirement | Coplanar proton donor (e.g., -OH, -NH₂) and acceptor (e.g., C=O, N) groups. | Requires specific substitution, not inherently present in this compound. |

| Photophysical Signature | Dual emission or a single, large Stokes-shifted emission from the tautomer form. | A key feature of ESIPT-capable pyrroles, leading to applications in sensors and bioimaging. scilit.com |

| Reaction Timescale | Ultrafast, typically occurring on a femtosecond to picosecond timescale. | The speed of the process allows it to compete effectively with other excited-state decay channels. |

| Solvent Effects | The process can be influenced by solvent polarity and hydrogen-bonding capability. | Solvents can affect the stability of the ground and excited states, influencing the ESIPT equilibrium. |

Non-Adiabatic Coupling and Dissociation Channels

The photostability and photoreactivity of molecules are governed by non-adiabatic processes, which are transitions between different electronic potential energy surfaces. These transitions are particularly efficient at so-called conical intersections (CIs), which are points of degeneracy between electronic states. tandfonline.com For pyrrole and its derivatives, non-adiabatic dynamics provide ultrafast pathways for the deactivation of electronically excited states, often leading to dissociation.

Computational studies on the parent pyrrole molecule have identified several key deactivation channels following UV excitation. nih.govrsc.org The primary and most studied dissociation channel involves the cleavage of the N-H bond. acs.org This process is driven by the population of a repulsive ¹πσ* excited state. nih.gov The ¹πσ* potential energy surface is antibonding with respect to the N-H stretch coordinate and crosses the ground state (S₀) at a conical intersection. tandfonline.comnih.gov This provides a very efficient channel for N-H bond fission, occurring on an ultrafast timescale (femtoseconds). nih.govacs.org For this compound, this N-H dissociation pathway is expected to be a primary deactivation channel.

Theoretical investigations have shown that substituents can modulate these dissociation dynamics. An electron-withdrawing group like the nitrile (-CN) substituent in this compound is predicted to increase the energy separation between the S₁ (¹πσ*) and S₀ states. aip.org This could potentially increase the barrier to dissociation along the N-H stretching coordinate compared to unsubstituted pyrrole, thereby slightly enhancing its photostability. aip.org

In addition to N-H bond fission, other deactivation pathways involving the pyrrole ring itself have been characterized computationally for the parent molecule. These include:

Ring-Puckering Mechanism: An out-of-plane deformation of the pyrrole ring can lead to a conical intersection that directly couples a ¹ππ* excited state with the ground state. rsc.org This pathway can compete with N-H dissociation and is responsible for the formation of various heavier photofragments. aip.org

Ring-Opening Mechanism: A planar N-C bond cleavage can lead to a crossing between a πσ* state localized on the N-C bond and the ground state, resulting in ring-opened products. aip.org

Non-adiabatic dynamics simulations on pyrrole show that following excitation, the molecule can rapidly cascade through these different conical intersections, leading to a complex mixture of photoproducts. nih.gov The branching ratio between these channels—N-H dissociation, ring-puckering, and ring-opening—determines the ultimate photochemical fate of the molecule. For this compound, while N-H fission is a probable outcome, the influence of the methyl and nitrile substituents on the topology of the potential energy surfaces would ultimately dictate the efficiency of each dissociation channel.

Table 3: Primary Photodissociation Channels of the Pyrrole Ring

| Dissociation Channel | Key Coordinate | Associated Excited State(s) | Governing Feature |

|---|---|---|---|

| N-H Bond Fission | N-H stretch | ¹πσ | ¹πσ/S₀ Conical Intersection tandfonline.com |

| Ring Puckering | Out-of-plane ring deformation | ¹ππ | ¹ππ/S₀ Conical Intersection rsc.org |

| Ring Opening | N-C stretch | ¹πσ* (N-C) | ¹πσ*(N-C)/S₀ Conical Intersection aip.org |

Chemical Reactivity and Transformation Mechanisms of 3,4 Dimethyl Pyrrole 2 Carbonitrile

Reactions of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic. openstax.org This inherent reactivity allows for a variety of nucleophilic addition reactions, leading to the formation of several important classes of compounds. openstax.orgchemistrysteps.com

Hydrolysis and Related Derivatizations to Carboxylic Acids, Amides, and Hydrazides

The nitrile group of 3,4-Dimethyl-pyrrole-2-carbonitrile can be hydrolyzed to form the corresponding carboxylic acid, 3,4-dimethyl-1H-pyrrole-2-carboxylic acid. This transformation can be achieved under both acidic and basic conditions. libretexts.orgchemguide.co.uk In acidic hydrolysis, the nitrile is typically heated with a dilute acid, such as hydrochloric acid, which protonates the nitrogen atom, increasing the electrophilicity of the carbon and facilitating the attack by water. libretexts.orglumenlearning.com This process proceeds through an amide intermediate. chemistrysteps.comlibretexts.org

Under alkaline conditions, such as heating with sodium hydroxide (B78521) solution, the nitrile is converted to the corresponding carboxylate salt. libretexts.orgchemguide.co.uk Subsequent acidification is necessary to obtain the free carboxylic acid. libretexts.org

The synthesis of 3,4-dimethyl-1H-pyrrole-2-carboxamides and their carbohydrazide (B1668358) analogues has been reported through facile one-pot reactions. nih.gov These reactions highlight the utility of the nitrile group as a precursor for creating libraries of compounds with potential biological activities. nih.govnih.gov

Table 1: Hydrolysis and Derivatization Reactions of this compound

| Product | Reagents and Conditions | Reference |

| 3,4-dimethyl-1H-pyrrole-2-carboxylic acid | Dilute HCl, heat | libretexts.orgchemguide.co.uk |

| Sodium 3,4-dimethyl-1H-pyrrole-2-carboxylate | NaOH solution, heat | libretexts.org |

| 3,4-dimethyl-1H-pyrrole-2-carboxamide | Acid or base catalysis, water | lumenlearning.comnih.gov |

| 3,4-dimethyl-1H-pyrrole-2-carbohydrazide | Facile one-pot synthesis | nih.gov |

Reduction Pathways to Amines

The nitrile group can be reduced to a primary amine, yielding 3,4-dimethyl-1H-pyrrol-2-yl)methanamine. A common and effective method for this transformation is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.orgreddit.com The reaction involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. libretexts.org Catalytic hydrogenation, employing catalysts such as Raney nickel or palladium on carbon (Pd/C), is another widely used method for nitrile reduction. wikipedia.orgcommonorganicchemistry.com To minimize the formation of secondary and tertiary amine byproducts during catalytic hydrogenation, ammonia (B1221849) is often added to the reaction mixture. commonorganicchemistry.com Other reducing agents like borane-tetrahydrofuran (B86392) complex (BH₃-THF) can also be utilized. commonorganicchemistry.com

Table 2: Reduction of this compound to Amine

| Reagent | Conditions | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Ether solvent, followed by aqueous workup | chemistrysteps.comlibretexts.org |

| Catalytic Hydrogenation (H₂/Raney Ni or Pd/C) | High pressure, often with NH₃ | wikipedia.orgcommonorganicchemistry.com |

| Borane-Tetrahydrofuran (BH₃-THF) | THF, heat | commonorganicchemistry.com |

Nucleophilic Addition Reactions to the Nitrile

The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles. openstax.orglibretexts.org For instance, Grignard reagents can add to the nitrile to form an intermediate imine anion, which upon hydrolysis yields a ketone. openstax.orglibretexts.org This provides a pathway to synthesize 2-acyl-3,4-dimethylpyrroles. The reaction mechanism involves the initial nucleophilic attack of the Grignard reagent, followed by protonation and subsequent hydrolysis of the resulting imine. libretexts.org

Reactivity of the Pyrrole (B145914) Ring System

The pyrrole ring is an electron-rich aromatic system, making it prone to electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.

Electrophilic Aromatic Substitution (e.g., at C-5)

Due to the electron-donating nature of the pyrrole ring, electrophilic substitution occurs readily. In this compound, the C-5 position is the most likely site for electrophilic attack, as the C-2 position is substituted and the methyl groups at C-3 and C-4 provide some steric hindrance and are also electron-donating. A common example of electrophilic aromatic substitution is the Vilsmeier-Haack reaction, which can be used to introduce a formyl group at the C-5 position, leading to the formation of 5-formyl-3,4-dimethyl-1H-pyrrole-2-carbonitrile. This reaction typically employs phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF). chemicalbook.com

N-Functionalization and its Impact on Electronic Properties

The nitrogen atom of the pyrrole ring can be functionalized through reactions like N-alkylation or N-acylation. This modification can significantly influence the electronic properties of the pyrrole ring. Introducing an electron-withdrawing group on the nitrogen atom generally decreases the electron density of the ring, making it less susceptible to electrophilic attack. Conversely, an electron-donating group on the nitrogen would enhance the ring's reactivity towards electrophiles. The nature of the substituent on the nitrogen can also impact the biological activity of the resulting molecule. For instance, N-substituted 3,4-pyrroledicarboximides have been synthesized and evaluated for their anti-inflammatory properties. nih.gov

Oxidative and Reductive Transformations of the Pyrrole Core

The pyrrole ring is known for its susceptibility to oxidation, a characteristic that is also observed in substituted derivatives. The electron-rich nature of the pyrrole nucleus makes it prone to attack by various oxidizing agents. For instance, simple alkyl-substituted pyrroles like 2,4-dimethylpyrrole (B27635) are known to be very readily oxidized by air, often resulting in the formation of red resinous substances orgsyn.org. This suggests that the pyrrole core of this compound, despite the presence of the electron-withdrawing cyano group, is likely sensitive to oxidative conditions.

Stronger oxidizing agents like lead(IV) acetate (B1210297) have been widely used for various oxidative processes in organic synthesis, including dehydrogenation and acetoxylation. juniperpublishers.comyoutube.com This reagent is capable of oxidizing pyrrole derivatives, as demonstrated by the oxidation of dimethyl anilinofumarate which yields a tetrasubstituted pyrrole. rsc.org In the context of substituted pyrroles with methyl groups, oxidation can be coupled with functionalization. For example, the bromination of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate with excess bromine not only results in bromination of a methyl group but also leads to the oxidation of the pyrrole ring to a 2-oxo-2,3-dihydro-1H-pyrrole derivative. buketov.edu.kz This indicates that oxidative transformation of the pyrrole core is a competing and often accompanying reaction during other functionalization attempts.

Information regarding the direct reduction of the pyrrole core in this compound is not extensively documented in the available literature. Reduction of the pyrrole ring is generally a challenging transformation that often requires harsh conditions, such as catalytic hydrogenation at high pressure and temperature, which can also affect other functional groups. In the case of cyanopyrroles, chemical reduction often targets the cyano group. For example, reagents like lithium aluminum hydride are known to reduce the nitrile functionality. researchgate.net Selective reduction of the pyrrole core while preserving the nitrile and methyl functionalities would likely require careful selection of catalysts and reaction conditions.

Cycloaddition Reactions and Annulation Strategies Involving the Pyrrole Ring

The pyrrole ring contains a conjugated system of 4 π-electrons and can act as the diene component in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. organic-chemistry.org However, the aromatic character of the pyrrole ring means that it is less reactive as a diene compared to non-aromatic dienes like furan. The cycloaddition reaction disrupts the aromatic sextet, leading to a thermodynamically less stable bicyclic adduct. Consequently, these reactions often require high temperatures or pressures, and the cycloadducts can be unstable, sometimes undergoing retro-Diels-Alder reactions. nih.gov

The reactivity of the pyrrole ring in a Diels-Alder reaction is heavily influenced by its substituents. For a normal-electron-demand Diels-Alder reaction, the diene should be electron-rich. organic-chemistry.org In this compound, the two methyl groups at the C3 and C4 positions are electron-donating and would increase the electron density of the pyrrole ring, thus favoring cycloaddition. However, the potent electron-withdrawing nature of the 2-carbonitrile group significantly deactivates the pyrrole ring towards reaction with electron-deficient dienophiles. This deactivating effect can make normal-electron-demand Diels-Alder reactions challenging.

Conversely, this electronic profile makes this compound a potential candidate for inverse-electron-demand Diels-Alder reactions. sigmaaldrich.com In this type of reaction, an electron-poor diene reacts with an electron-rich dienophile. The presence of the cyano group lowers the energy of the diene's LUMO, potentially facilitating a reaction with dienophiles bearing electron-donating groups.

Pyrroles can also participate in [3+2] cycloaddition reactions. These reactions, often involving ylides, are a powerful method for constructing five-membered rings and can be used to build upon the pyrrole scaffold. nih.gov

Annulation strategies are synthetic routes that build a new ring onto an existing one. For pyrroles, this can involve reactions that utilize the N-H bond and an adjacent C-H bond, or reactions that build from two adjacent carbon atoms of the pyrrole ring. For example, pyrrolo[3,4-c]pyrrole (B14788784) systems, which feature a second pyrrole ring fused at the 3 and 4 positions, can be synthesized through multi-component condensation reactions. nih.gov While specific examples starting from this compound are not detailed, the principle of using the existing pyrrole as a scaffold for further ring construction is a key strategy in heterocyclic chemistry.

Regioselective Functionalization of Methyl Groups at Positions 3 and 4

The methyl groups at the C3 and C4 positions of the pyrrole ring are susceptible to radical substitution reactions, such as halogenation. This provides a pathway for further synthetic modifications. A notable study on the reactivity of a closely related compound, diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, provides significant insight into this type of transformation. buketov.edu.kz

In this study, bromination using N-bromosuccinimide (NBS) in carbon tetrachloride with azobis(isobutyronitrile) (AIBN) as a radical initiator, or using elemental bromine in acetic acid, resulted in the functionalization of one of the methyl groups. buketov.edu.kz The reaction proceeds stepwise, leading to the formation of a dibromomethyl group at the α-position (C5 in the studied compound). Crucially, this transformation is accompanied by the oxidation of the pyrrole ring itself, yielding a diethyl 5-(dibromomethyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3,4-dicarboxylate. buketov.edu.kz

This outcome highlights two important reactivity patterns that are likely applicable to this compound:

The methyl groups can be selectively functionalized under radical conditions.

The pyrrole ring is sensitive to the reaction conditions, particularly the presence of bromine, and can undergo concurrent oxidation.

The regioselectivity between the C3 and C4 methyl groups in this compound would be an important consideration. While the cited study involved a symmetrical starting material in terms of its methyl groups, the electronic asymmetry introduced by the 2-carbonitrile group in the target compound could influence which methyl group is more readily functionalized.

Table of Reaction Conditions for Analogous Pyrrole Functionalization

| Reaction Type | Substrate | Reagents | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| Radical Bromination/Oxidation | Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | N-Bromosuccinimide, AIBN | Carbon Tetrachloride | Boiling | 5-(Dibromomethyl)-2-oxo-2,3-dihydropyrrole derivative | buketov.edu.kz |

| Bromination/Oxidation | Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | Bromine (Br₂) | Acetic Acid | 40-50°C | 5-(Dibromomethyl)-2-oxo-2,3-dihydropyrrole derivative | buketov.edu.kz |

Coordination Chemistry and Organometallic Complexes of 3,4 Dimethyl Pyrrole 2 Carbonitrile

Ligand Design Principles Utilizing Pyrrole (B145914) and Nitrile Functionalities

The design of ligands for coordination chemistry often leverages the unique electronic and steric properties of their constituent functional groups. For a molecule like 3,4-Dimethyl-pyrrole-2-carbonitrile, the design principles would revolve around its two key functionalities: the pyrrole ring and the nitrile group.

The pyrrole ring is an aromatic, five-membered heterocycle that can coordinate to a metal center in several ways. It can act as a neutral L-type ligand through its π-system, or, more commonly, it can be deprotonated to form a pyrrolide anion, an L-type ligand that forms a strong σ-bond with the metal through the nitrogen atom. The presence of methyl groups at the 3 and 4 positions of the pyrrole ring introduces steric bulk and can influence the electronic properties of the ring, potentially enhancing the electron-donating ability of the pyrrolide nitrogen.

The nitrile group (-C≡N) is a versatile functional group in coordination chemistry. It can coordinate to a metal center in a linear fashion through the nitrogen lone pair, acting as a σ-donor. The π-bonds of the nitrile can also participate in back-bonding with electron-rich metals. This dual nature allows the nitrile group to act as a bridging ligand between two metal centers.

The combination of the pyrrole and nitrile functionalities in this compound presents the potential for this molecule to act as a bidentate ligand, coordinating to a metal center through both the pyrrolide nitrogen and the nitrile nitrogen, forming a stable chelate ring. The specific geometry and stability of such a complex would be dictated by the nature of the metal ion and the steric constraints imposed by the methyl groups.

Synthesis and Characterization of Metal-Pyrrole-2-carbonitrile Complexes

While specific synthetic procedures for metal complexes of this compound are not readily found, general methods for the synthesis of related pyrrole-based complexes can be inferred. The synthesis of such complexes would likely involve the reaction of a metal precursor, such as a metal halide or a metal carbonyl, with the this compound ligand in a suitable solvent.

The characterization of any resulting metal complexes would employ a range of spectroscopic and analytical techniques to elucidate their structure and bonding.

Table of Potential Characterization Techniques:

| Technique | Information Gained |

| Infrared (IR) Spectroscopy | Would show a shift in the C≡N stretching frequency upon coordination to a metal, providing evidence of nitrile binding. Changes in the N-H stretching frequency would indicate deprotonation of the pyrrole ring. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR would reveal changes in the chemical shifts of the pyrrole and methyl protons and carbons upon complexation, indicating the coordination environment. |

| X-ray Crystallography | Could provide definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center. |

| Mass Spectrometry | Would be used to determine the molecular weight of the complex and confirm its composition. |

| Elemental Analysis | Would determine the elemental composition of the complex, confirming its stoichiometry. |

Mechanistic Studies of Metal-Ligand Interactions

Mechanistic studies of metal-ligand interactions are crucial for understanding the stability, reactivity, and potential applications of coordination complexes. For a hypothetical complex of this compound, such studies would aim to understand the nature of the metal-ligand bond.

Computational methods, such as Density Functional Theory (DFT), could be employed to model the geometry of the complex and calculate the binding energies. These theoretical studies can provide insights into the electronic structure of the complex and the relative contributions of σ-donation and π-back-bonding to the metal-ligand interaction.

Experimental techniques, such as kinetic studies of ligand substitution reactions, could provide information on the lability of the ligand and the mechanism of its exchange with other ligands. Electrochemical studies, like cyclic voltammetry, could be used to probe the redox properties of the metal center and how they are influenced by the coordinated ligand.

Catalytic Activity of this compound Metal Complexes

Metal complexes containing pyrrole-based ligands have been investigated for their catalytic activity in a variety of organic transformations. nih.gov The specific electronic and steric properties of the ligand play a critical role in determining the catalytic efficacy of the metal complex.

While there is no specific information on the catalytic activity of this compound complexes, one could speculate on potential applications based on related systems. For example, palladium complexes of phosphine-functionalized pyrrole ligands have been used in cross-coupling reactions. It is conceivable that a metal complex of this compound could exhibit catalytic activity in reactions such as hydrogenation, oxidation, or polymerization, depending on the choice of metal and the reaction conditions. The bidentate nature of the ligand could enforce a specific geometry around the metal center, which could lead to high selectivity in catalytic transformations.

Supramolecular Chemistry and Intermolecular Interactions of 3,4 Dimethyl Pyrrole 2 Carbonitrile

Analysis of Hydrogen Bonding Motifs (N-H...N, N-H...O, C-H...O)

Hydrogen bonding plays a pivotal role in determining the structure and stability of pyrrole-containing crystals. The pyrrole (B145914) ring provides a hydrogen bond donor (N-H), while the cyano group (-C≡N) acts as a hydrogen bond acceptor.

N-H...N Interactions: In many pyrrole-2-carbonitrile (B156044) derivatives, the most prominent hydrogen bonding motif involves the pyrrole N-H group and the nitrogen atom of the cyano group of a neighboring molecule. This interaction leads to the formation of chains or ribbons of molecules. For instance, in the crystal structure of 2-(2,5-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile, intermolecular N-H...Nitrile bonds with a distance of 2.12(2) Å are observed, connecting the molecules into parallel chains. mdpi.com

N-H...O Interactions: When other functional groups capable of accepting hydrogen bonds are present, such as carbonyl groups, N-H...O interactions can be a key feature. In derivatives like ethyl-5-formyl-3,4-dimethylpyrrole-2-carboxylate, centrosymmetric dimers are formed through pairs of intermolecular N-H···O hydrogen bonds, creating a distinct R2(10) ring motif. researchgate.net This type of interaction is a common feature in 2-acylpyrroles, where the N-H donor and the C=O acceptor favor the formation of doubly hydrogen-bonded cyclic dimers. researchgate.net

| Interaction Type | Donor | Acceptor | Typical Distance (H...A) | Observed in Analogs |

| N-H...N | Pyrrole N-H | Cyano N | ~2.1 Å | Yes mdpi.com |

| N-H...O | Pyrrole N-H | Carbonyl O | ~2.0 Å | Yes researchgate.netresearchgate.net |

| C-H...O | Methyl C-H, Pyrrole C-H | Carbonyl O | ~2.3 - 2.5 Å | Yes researchgate.net |

π-Stacking Interactions and Aromatic Stacking Networks

The aromatic pyrrole ring is capable of engaging in π-stacking interactions, which are crucial for the stabilization of crystal lattices and the formation of specific packing arrangements. These interactions arise from the attractive, non-covalent forces between aromatic rings.

In substituted pyrroles, the nature and geometry of π-stacking can be influenced by the electronic properties and steric hindrance of the substituents. For 3,4-dimethyl-pyrrole-2-carbonitrile, the presence of the electron-withdrawing cyano group can polarize the pyrrole ring, potentially influencing the preferred stacking geometry (e.g., parallel-displaced vs. T-shaped).

While direct evidence for this compound is absent, studies on other flat aromatic molecules show that functionalization can be used to control π–π stacking. rsc.org In some cases, strong π–π interactions can be suppressed by steric hindrance from bulky substituents. rsc.org Conversely, in other systems, π-stacking is a dominant feature, leading to well-organized structures. For instance, in a copper complex containing anthracenyl groups, π-stacking interactions were found to result in lamellar or herringbone arrangements. rsc.org The interplay between hydrogen bonding and π-stacking is also critical. In 2,2′-bipyrrole, N-H···π interactions link molecules into a herringbone structure, where the hydrogen of the N-H group of one molecule interacts with the π-system of another. researchgate.net

| Interaction | Description | Potential Impact on this compound |

| π-π Stacking | Attraction between aromatic rings. | Formation of columnar or herringbone structures. |

| N-H...π Interaction | Hydrogen bond between N-H and the π-system of a neighboring ring. | Can compete with or complement π-π stacking to direct crystal packing. |

Self-Assembly Processes Leading to Higher-Order Aggregates

The combination of directional hydrogen bonds and less-directional π-stacking interactions drives the self-assembly of pyrrole-2-carbonitrile derivatives into higher-order aggregates. The final supramolecular architecture is a result of a delicate balance between these competing and cooperating forces.

Based on observations in related compounds, it is plausible that this compound would self-assemble into one-dimensional chains or tapes via N-H...N hydrogen bonds. These primary structures could then further organize into two- or three-dimensional networks through weaker C-H...N interactions and π-π stacking. The methyl groups at the 3 and 4 positions may also play a role in directing the self-assembly by providing steric influence and participating in weak C-H interactions.

Studies on the aggregation of pyrrole and its methylated derivatives in supersonic jet expansions have shown that dimers, trimers, and tetramers can form, with N-H...π interactions being a key feature. nih.gov This indicates a strong tendency for these molecules to form small, well-defined aggregates even in the gas phase, which is a precursor to solid-state self-assembly.

Crystal Engineering and Solid-State Organization of Pyrrole-2-carbonitrile Derivatives

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. nih.gov For pyrrole-2-carbonitrile derivatives, the predictable nature of the N-H...N and N-H...O hydrogen bonds makes them excellent candidates for crystal engineering studies.

Advanced Research Applications of 3,4 Dimethyl Pyrrole 2 Carbonitrile in Materials Science

Organic Electronics and Optoelectronic Materials Design

The design of novel organic molecules for electronic and optoelectronic applications often relies on the strategic combination of electron-donating and electron-accepting moieties to control the material's energy levels and charge transport characteristics. The structure of 3,4-Dimethyl-pyrrole-2-carbonitrile, possessing both an electron-rich pyrrole (B145914) ring and a potent electron-withdrawing nitrile group, makes it an intriguing candidate for developing such functional molecules. youtube.comlibretexts.org

High-performance pigments like those based on the Diketopyrrolopyrrole (DPP) core are renowned for their brilliant colors, high stability, and strong fluorescence. frontiersin.org The synthesis of the DPP scaffold typically involves the base-catalyzed condensation of a succinate (B1194679) ester with two equivalents of an aromatic or heterocyclic nitrile. frontiersin.orgjetir.orgrsc.org

In this context, this compound serves as an ideal precursor for a novel DPP derivative. The reaction would utilize the nitrile function of the molecule to build the fused-ring DPP chromophore. The resulting pigment would be flanked by 3,4-dimethylpyrrole units. These methyl groups are anticipated to enhance the pigment's solubility in organic solvents and influence the solid-state packing of the molecules, which can reduce aggregation-caused quenching and potentially lead to high fluorescence quantum yields in the solid state. rsc.org Unsymmetrical derivatives containing just one 3,4-dimethylpyrrole unit could also be synthesized, leading to dyes with unique intramolecular charge-transfer properties. rsc.org

Table 1: Proposed Synthesis of a DPP Dye from this compound

| Precursor 1 | Precursor 2 | Resulting Core Structure | Expected Properties |

| This compound | Diethyl Succinate | 3,6-di(3,4-dimethylpyrrol-2-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione | Strong Chromophore, High Photostability, Enhanced Solubility, Potential for High Solid-State Fluorescence |

The performance of organic electronic devices such as OLEDs and organic solar cells is fundamentally dependent on the frontier molecular orbital (HOMO and LUMO) energy levels of the materials used. jmaterenvironsci.com Pyrrole and its derivatives are considered electron-rich systems and are frequently used as the donor component in donor-acceptor (D-A) type materials. libretexts.orgacs.org The nitrile group (–C≡N) is a strong electron-withdrawing group that can significantly lower the LUMO energy level of a π-conjugated system. nih.govnih.gov

The incorporation of the this compound unit into larger conjugated molecules provides a direct pathway to tune their electronic properties. The methyl groups act as weak electron-donors, while the nitrile group acts as a strong electron-acceptor. This combination allows for fine-tuning of the intramolecular charge transfer character and, consequently, the HOMO-LUMO energy gap. This tunability is critical for designing:

OLED Emitters: Creating molecules that emit light at specific colors of the spectrum (e.g., deep blue) and facilitating charge injection and transport. nih.gov

Host Materials: Engineering materials with appropriate energy levels to efficiently transfer energy to guest emitter molecules in phosphorescent OLEDs.

Organic Solar Cell Materials: Designing absorber materials with a low bandgap to harvest a broader range of the solar spectrum and appropriate energy levels for efficient charge separation at the donor-acceptor interface.

Table 2: Electronic Influence of Substituents on the Pyrrole Ring

| Substituent | Position | Electronic Effect | Impact on Frontier Orbitals | Potential Application |

| Methyl (-CH₃) | 3, 4 | Weak Electron-Donating | Raises HOMO level slightly | Improves solubility, influences morphology |

| Nitrile (-CN) | 2 | Strong Electron-Withdrawing | Lowers LUMO level significantly | Enables D-A design, tunes bandgap |

| Phenyl | 2, 5 | Extended Conjugation | Modifies HOMO/LUMO, can induce twisting | Building block for larger systems |

Polymer Chemistry: Monomers for Polymeric Systems

Polypyrrole is one of the most studied conducting polymers due to its high conductivity and environmental stability. wikipedia.org However, its application is often limited by its poor solubility and processability, which stems from the high degree of cross-linking that can occur during polymerization. nih.gov

A key strategy to overcome the processing challenges of polypyrrole is to use substituted pyrrole monomers. Specifically, substitution at the 3 and 4 positions of the pyrrole ring effectively blocks the sites that are prone to branching and cross-linking. This forces the polymerization to proceed linearly through the 2 and 5 positions, resulting in a more regular and processable polymer. nih.gov

This compound is an exemplary monomer for this approach. Its methyl groups at the 3 and 4 positions ensure the formation of a linear, soluble polypyrrole derivative. The resulting polymer chain would feature pendant nitrile groups, which add functionality without disrupting the conjugated backbone. Copolymerization of this monomer with unsubstituted pyrrole could also be employed to precisely tailor the final properties of the material. nih.govresearchgate.net

The polymerization of this compound leads to a functional material where the properties are dictated by the unique combination of its constituent parts.

Tailored Electronic Properties: The presence of the strongly electron-withdrawing nitrile groups at regular intervals along the polymer backbone significantly alters the electronic nature of the material compared to standard polypyrrole. This modification of the polymer's energy bands can be used to control its conductivity, work function, and charge transport characteristics for applications in transistors, sensors, or as an interlayer in electronic devices. nih.gov

Post-Polymerization Modification: The nitrile group is a versatile chemical handle. It can be hydrolyzed to a carboxylic acid or reduced to an amine, allowing for the subsequent grafting of other molecules, such as biomolecules for biosensors or specific chromophores for optical applications. This provides a platform for creating a wide array of complex functional materials from a single polymer precursor.

Table 3: Features of this compound as a Polymer Monomer

| Structural Feature | Role in Polymerization | Resulting Polymer Property |

| Pyrrole Ring | Polymerizable Unit | Creates a π-conjugated backbone |

| 3,4-Dimethyl Groups | Steric Blocking Groups | Prevents cross-linking, ensures linearity |

| 2-Carbonitrile Group | Pendant Functional Group | Modifies electronic properties, allows for post-polymerization functionalization |

Emerging Research Directions and Future Perspectives for 3,4 Dimethyl Pyrrole 2 Carbonitrile

Integration with Advanced Manufacturing Techniques

The synthesis of pyrrole (B145914) derivatives is increasingly benefiting from the adoption of advanced manufacturing techniques, particularly flow chemistry. acs.orguc.pt This approach offers substantial advantages over traditional batch methods, including enhanced safety, better heat and mass transfer, and the potential for seamless scale-up from laboratory to production scales. acs.org

Flow chemistry has been successfully applied to classical pyrrole syntheses like the Paal-Knorr and Hantzsch reactions. uc.pt For instance, the Paal-Knorr condensation, a reaction known for its exothermic nature, is well-suited for the precise thermal control offered by flow reactors, enabling quantitative yields in short reaction times. uc.pt Researchers have developed flow chemistry methods for pyrrole synthesis that achieve near-100% yields in microreactors, with subsequent scaling up to produce significant quantities per hour. acs.org A notable example is the use of a tube-in-tube reactor with gaseous ammonia (B1221849) for the Paal-Knorr synthesis of various pyrroles. rsc.org

Furthermore, continuous-flow ring-closing metathesis (RCM) has emerged as a viable strategy for the synthesis of pyrrole derivatives. researchgate.net This technique, often utilizing ruthenium-based catalysts, allows for the construction of the pyrrole core from diallylamines followed by in-situ oxidative aromatization. organic-chemistry.org These advancements in flow chemistry are paving the way for more efficient, controlled, and scalable production of pyrrole compounds, including 3,4-Dimethyl-pyrrole-2-carbonitrile.

Application of Machine Learning and Artificial Intelligence in Pyrrole Design and Synthesis

Novel Analytical Methodologies for Characterization of Complex Pyrrole Architectures

The increasing complexity of synthesized pyrrole-based molecules necessitates the development of advanced analytical techniques for their thorough characterization. While traditional methods like NMR, FT-IR, and mass spectrometry remain fundamental, new approaches are emerging to tackle the challenges posed by intricate molecular architectures. researchgate.netnih.gov

For instance, in the study of complex natural products with pyrano[2,3-c]pyrrole scaffolds, conventional analytical methods have struggled to elucidate their structures, particularly those with multiple chiral centers. acs.org To address this, researchers have successfully employed micro-electron diffraction (microED) technology to resolve the complex stereochemistry of these molecules. acs.org This technique provides a powerful tool for the structural analysis of challenging chemical architectures.

Furthermore, the development of specialized spectroscopic and photophysical characterization techniques is crucial for understanding the properties of novel pyrrole derivatives. researchgate.net The combination of experimental data with computational simulations, such as calculated ECD/UV spectra, is also proving to be a valuable approach for the detailed characterization of these compounds. acs.org

Design of Next-Generation Functional Materials Based on Pyrrole-2-carbonitrile (B156044) Scaffolds

The unique electronic and structural properties of the pyrrole ring make it a valuable building block for the design of a wide range of functional materials. nih.govscitechdaily.com The pyrrole-2-carbonitrile scaffold, in particular, serves as a versatile platform for the development of next-generation materials with applications in optoelectronics and medicine.

Pyrrole-containing compounds are integral to the development of pharmaceuticals and advanced materials. scitechdaily.com For example, diketopyrrolopyrrole (DPP) derivatives, known for their excellent charge transport and light-absorbing properties, are being investigated for use in organic solar cells and field-effect transistors. researchgate.net The strategic incorporation of pyrrole-2-carbonitrile moieties into larger conjugated systems can be used to fine-tune the electronic properties of these materials.

In the realm of medicinal chemistry, the pyrrole scaffold is a common feature in anticancer drugs. mdpi.com Researchers are actively designing and synthesizing novel pyrrole derivatives, including those based on the pyrrole-2-carbonitrile structure, as potential therapeutic agents targeting various diseases. mdpi.comnih.govnih.gov For instance, new pyrrole-fused pyrimidine (B1678525) derivatives have been designed and evaluated as potential inhibitors of enzymes implicated in tuberculosis. researchgate.net The design of these molecules often involves a fragment-based molecular hybridization approach, combining the pyrrole core with other pharmacologically active moieties to create multi-target agents. nih.gov

Q & A

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Cyclization | Enaminonitrile + AcOH, 80°C | 70–85% | |

| Alkylation | Methyl iodide, K₂CO₃, DMF | 60–75% | |

| Cross-Coupling | Pd(PPh₃)₄, aryl boronic acid | 65–80% |

What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions. For example, methyl groups at C3/C4 show distinct singlets (δ 2.1–2.3 ppm in ¹H NMR), while the nitrile carbon appears at δ 115–120 ppm in ¹³C NMR .

- X-ray Crystallography : Monoclinic crystal systems (e.g., P2₁/c space group) with Z = 8 are typical for pyrrole-carbonitriles. Lattice parameters (e.g., a = 17.527 Å, β = 106.92°) validate molecular packing . SHELX software refines diffraction data to resolve bond-length discrepancies (e.g., C≡N bond: 1.15 Å vs. 1.18 Å in similar structures) .

Q. Table 2: Crystallographic Data for Analogous Compounds

| Parameter | 4-(2,3-Dimethoxyphenyl)-pyrrole-3-carbonitrile |

|---|---|

| Space Group | P2₁/c |

| a (Å) | 17.527 |

| V (ų) | 2305.5 |

| R-factor | <0.05 |

How can computational methods predict the electronic properties and reactivity of this compound?

Advanced Research Focus

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- HOMO-LUMO gaps : Methyl groups lower the gap (~3.5 eV), enhancing electrophilic substitution reactivity .

- Electrostatic potential maps : Nitrile groups act as electron-withdrawing moieties, directing electrophiles to C5 .

- Mechanistic insights : Transition-state analysis for cross-coupling reactions reveals Pd(0)-mediated oxidative addition as rate-limiting .

What strategies address regioselectivity challenges in introducing substituents to the pyrrole ring?

Advanced Research Focus

Regioselective substitution is controlled by:

- Directing groups : Nitriles deactivate C2/C5 positions, favoring C3/C4 methylation via steric hindrance .

- Catalytic systems : Pd/NHC catalysts enhance C–H activation at electron-rich positions .

- Solvent effects : Non-polar solvents (toluene) favor mono-substitution, while DMF enables di-substitution .

Case Study : In 3,5-disubstituted pyrrole-2-carbonitriles, excess methyl iodide in DMF achieves 90% di-methylation at C3/C4 .

How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?

Data Contradiction Analysis

Discrepancies arise from:

- Impurity profiles : Side products (e.g., over-alkylated derivatives) inflate yields. Use HPLC or GC-MS to quantify purity .

- Crystallographic variations : Polymorphism affects melting points (e.g., 182–184°C vs. 197–199°C in analogous compounds) .

- Solvent residue : NMR signals from DMF (δ 2.7–2.9 ppm) may mask methyl group peaks. Deuterated solvents and HSQC experiments clarify assignments .

Q. Table 3: Troubleshooting Common Issues

| Issue | Solution | Reference |

|---|---|---|

| Low yield in cross-coupling | Use Pd(OAc)₂ with SPhos ligand | |

| Ambiguous NMR signals | 2D NMR (COSY, HSQC) | |

| Crystal twinning | SHELXL TWIN refinement |

What are the emerging applications of this compound in materials science?

Advanced Research Focus

Pyrrole-carbonitriles serve as:

- Organic semiconductors : Planar structures enable π-stacking (evidenced by X-ray), with hole mobility ~0.1 cm²/V·s .

- Coordination polymers : Nitrile groups bind transition metals (e.g., Cu²⁺), forming luminescent frameworks .

- Photovoltaic additives : Electron-deficient rings enhance exciton dissociation in BHJ solar cells (e.g., PCE improvements of 0.5–1.0% in P3HT systems) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.